molecular formula C10H6F2N2O4 B3049408 Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate CAS No. 2055119-07-6

Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate

Cat. No. B3049408
CAS RN: 2055119-07-6
M. Wt: 256.16
InChI Key: ITFLRTXKXIZFFA-UHFFFAOYSA-N
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Description

“Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate” is a chemical compound with the molecular formula C10H6F2N2O4 . It is used in various chemical reactions and has a molecular weight of 256.16 g/mol .


Molecular Structure Analysis

The molecular structure of “Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate” can be represented by the InChI code: 1S/C10H6F2N2O4/c1-18-10(15)5(4-13)8-7(14(16)17)3-2-6(11)9(8)12/h2-3,5H,1H3 . The compound has a complexity of 389 and contains 18 heavy atoms .


Physical And Chemical Properties Analysis

“Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate” has a molecular weight of 256.16 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 256.02956300 g/mol . The topological polar surface area is 95.9 Ų .

Scientific Research Applications

Cyanoacetylation Reactions

Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate serves as a valuable reagent in cyanoacetylation reactions. These reactions involve the addition of cyanoacetyl groups to other molecules, often leading to the synthesis of novel compounds. Researchers use this compound to modify organic substrates, such as amines or alcohols, by introducing cyanoacetate moieties. The resulting products can have diverse applications in medicinal chemistry, materials science, and agrochemicals .

Fluorinated Building Blocks

The difluoro and nitro substituents in this compound make it an attractive building block for designing fluorinated molecules. Fluorinated compounds are essential in drug discovery, as they enhance bioavailability, metabolic stability, and binding affinity. Researchers can incorporate the methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate scaffold into drug candidates to improve their pharmacological properties .

Photophysical Studies

Scientists explore the photophysical properties of this compound due to its unique electronic structure. The presence of both electron-withdrawing (cyano and nitro) and electron-donating (methyl) groups influences its absorption and emission spectra. Researchers investigate its fluorescence behavior, quantum yield, and excited-state dynamics. Such studies contribute to the development of fluorescent probes and sensors for biological imaging and environmental monitoring .

Materials Science: Liquid Crystals

Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate derivatives exhibit liquid crystalline behavior. Liquid crystals find applications in display technologies (e.g., LCDs), optical switches, and smart materials. Researchers explore the mesomorphic properties of these compounds to design new liquid crystal materials with improved performance and stability .

Organic Synthesis: Nitroalkene Precursors

The cyano group in this compound can be converted to a nitroalkene functionality. Nitroalkenes are versatile intermediates in organic synthesis. Researchers use them for various transformations, including Michael additions, cycloadditions, and cyclizations. By utilizing methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate, chemists access nitroalkenes for further elaboration into complex molecules .

Agrochemicals: Pesticide Development

The combination of cyano and nitro groups in this compound imparts pesticidal activity. Researchers investigate its potential as a lead compound for developing novel pesticides. By modifying the structure, they aim to enhance efficacy, selectivity, and environmental safety. Pesticides derived from this scaffold may contribute to sustainable agriculture and pest management .

properties

IUPAC Name

methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O4/c1-18-10(15)5(4-13)8-7(14(16)17)3-2-6(11)9(8)12/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFLRTXKXIZFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=CC(=C1F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176033
Record name Benzeneacetic acid, α-cyano-2,3-difluoro-6-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate

CAS RN

2055119-07-6
Record name Benzeneacetic acid, α-cyano-2,3-difluoro-6-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-cyano-2,3-difluoro-6-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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